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Compound of Interest

Compound Name:
4'-Isobutyl-2,2-

dibromopropiophenone

Cat. No.: B119324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages data

from its immediate precursor, 1-(4-isobutylphenyl)propan-1-one, and established chemical

principles for the synthesis and characterization of α,α-dibromoketones. This document is

intended to serve as a valuable resource for researchers in organic synthesis and medicinal

chemistry, offering a foundational understanding of this compound's characteristics and its

potential as a synthetic intermediate.

Chemical and Physical Properties
While experimental data for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one is not readily

available in the literature, its properties can be predicted based on its structure and comparison

with related compounds. The properties of its precursor, 1-(4-isobutylphenyl)propan-1-one, are

well-documented and provide a useful baseline.

Table 1: Physicochemical Properties of 1-(4-isobutylphenyl)propan-1-one (Precursor)
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Property Value

Molecular Formula C₁₃H₁₈O

Molecular Weight 190.28 g/mol

Appearance Liquid

Boiling Point 86-87 °C @ 0.3 Torr116-125 °C @ 270 Pa

Density 0.934 g/cm³ (Predicted)

Predicted Properties of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one:

Molecular Formula: C₁₃H₁₆Br₂O

Molecular Weight: 348.08 g/mol

Appearance: Expected to be a solid at room temperature, likely crystalline, with a color

ranging from white to off-white or yellow.

Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane,

chloroform, diethyl ether, and ethyl acetate. It is expected to be insoluble in water.

Stability: Stable under normal laboratory conditions, but may be sensitive to light and strong

bases.

Synthesis
The synthesis of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one can be achieved through the

α,α-dibromination of its precursor, 1-(4-isobutylphenyl)propan-1-one. A common and effective

method for this transformation is the direct bromination using elemental bromine in a suitable

solvent, often with an acid catalyst.

Synthesis of the Precursor: 1-(4-isobutylphenyl)propan-
1-one
The precursor is synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl

chloride, using a Lewis acid catalyst such as aluminum chloride.
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Isobutylbenzene

Friedel-Crafts Acylation

Propionyl Chloride AlCl₃ (Lewis Acid)

Catalyst

1-(4-isobutylphenyl)propan-1-one
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Caption: Synthesis of the precursor via Friedel-Crafts acylation.

Experimental Protocol: Dibromination of 1-(4-
isobutylphenyl)propan-1-one
This protocol describes a plausible method for the synthesis of the target compound.

Materials:

1-(4-isobutylphenyl)propan-1-one

Elemental Bromine (Br₂)

Glacial Acetic Acid

Sodium thiosulfate solution (aqueous, 10%)

Saturated sodium bicarbonate solution (aqueous)

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate or sodium sulfate

Hexanes
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Ethyl acetate

Procedure:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(4-

isobutylphenyl)propan-1-one (1 equivalent) in glacial acetic acid.

Cool the reaction mixture in an ice bath.

Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution

via the dropping funnel. The addition should be dropwise to control the exothermic reaction

and the evolution of HBr gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting

material.

Pour the reaction mixture into a beaker containing ice-water.

Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until

the orange/brown color dissipates.

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or

ethyl acetate (3 x volumes).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a

mixture of hexanes and ethyl acetate) to afford 2,2-dibromo-1-(4-isobutylphenyl)propan-1-

one as a solid.

Spectroscopic Characterization (Predicted)
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The following spectroscopic data are predicted based on the structure of 2,2-dibromo-1-(4-

isobutylphenyl)propan-1-one and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Predicted Data

¹H NMR

Aromatic protons: 2H, doublet, ~7.8-8.0 ppm

(ortho to carbonyl); 2H, doublet, ~7.2-7.4 ppm

(meta to carbonyl).Methyl protons (CH₃): 3H,

singlet, ~2.5-2.7 ppm.Isobutyl group: 2H,

doublet, ~2.5 ppm (-CH₂-); 1H, multiplet, ~1.8-

2.0 ppm (-CH-); 6H, doublet, ~0.9 ppm (-

CH(CH₃)₂).

¹³C NMR

Carbonyl carbon (C=O): ~185-190

ppm.Aromatic carbons: ~145-150 ppm (C-

isobutyl), ~130-135 ppm (C-carbonyl), ~129-131

ppm (CH), ~128-130 ppm (CH).Dibrominated

carbon (-CBr₂-): ~50-60 ppm.Methyl carbon (-

CH₃): ~30-35 ppm.Isobutyl carbons: ~45 ppm (-

CH₂-), ~30 ppm (-CH-), ~22 ppm (-CH₃).

IR (Infrared)

C=O stretch: ~1680-1700 cm⁻¹.C-Br stretch:

~550-650 cm⁻¹.Aromatic C-H stretch: ~3000-

3100 cm⁻¹.Aliphatic C-H stretch: ~2850-2960

cm⁻¹.

Mass Spec (MS)

Molecular Ion (M⁺): Isotopic pattern

characteristic of two bromine atoms at m/z 346,

348, and 350.

Biological Activity and Potential Applications
α,α-Dihaloketones are versatile intermediates in organic synthesis, particularly for the

construction of heterocyclic compounds, many of which exhibit significant biological activity.

While the direct biological profile of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one has not

been reported, its structural features suggest potential as a precursor for various classes of
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compounds. The presence of the 4-isobutylphenyl moiety, a key component of the nonsteroidal

anti-inflammatory drug (NSAID) ibuprofen, makes this compound an interesting starting

material for the synthesis of novel ibuprofen analogs and other potential therapeutic agents.

The primary utility of this compound is as a building block in synthetic chemistry. The two

bromine atoms on the α-carbon and the electrophilic carbonyl group provide multiple reaction

sites for nucleophilic substitution and condensation reactions.

2,2-dibromo-1-(4-isobutylphenyl)propan-1-one

Heterocyclic Compounds
(e.g., imidazoles, thiazoles, oxazoles)

Reaction with

Nucleophiles
(e.g., amines, thiols, phenols)

bifunctional nucleophiles

Potential Bioactive Molecules
(e.g., enzyme inhibitors, receptor ligands)

Leads to

Click to download full resolution via product page

Caption: Synthetic utility as a precursor to bioactive heterocycles.

Safety and Handling
Warning: This compound is predicted to be a hazardous substance. All handling should be

performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate

personal protective equipment (PPE).

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a face shield.

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
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Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Handling Precautions:

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Handle in an inert atmosphere if the compound is found to be sensitive to air or moisture.

Ground all equipment when handling large quantities to prevent static discharge.

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate

medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower

and upper eyelids occasionally. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and

characterization of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one.
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Caption: General workflow for synthesis and characterization.

Disclaimer
The information provided in this technical guide is based on established chemical principles

and data from related compounds. The predicted properties and experimental protocols have

not been experimentally verified for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and should

be used with caution. All laboratory work should be conducted with appropriate safety

measures and under the supervision of a qualified chemist.

To cite this document: BenchChem. [Technical Guide: 2,2-dibromo-1-(4-
isobutylphenyl)propan-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119324#2-2-dibromo-1-4-isobutylphenyl-propan-1-
one-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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